[2,2'-Binaphthalen]-6-ol is an organic compound characterized by its unique binaphthalene structure, which consists of two naphthalene units connected at the 2,2' positions. The compound is also known as 6-(2-naphthyl)-2-naphthol and has the molecular formula with a molecular weight of approximately 270.3 g/mol. It is classified as a phenolic compound due to the presence of a hydroxyl group attached to the naphthalene framework .
The synthesis of [2,2'-Binaphthalen]-6-ol can be achieved through various methods:
Molecular Structure: The structure of [2,2'-Binaphthalen]-6-ol can be represented as follows:
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=C(C=CC=C3)C4=CC=CC=C4)O
HWEIPTRZTZNYNO-UHFFFAOYSA-N
InChI=1S/C20H14O/c21-19-10-8-16(9-11-19)14-5-3-12(22)4-6-15(14)17-7-1-2-18(17)20/h1-12,21H
The molecular structure exhibits a planar arrangement typical of aromatic compounds, which contributes to its chemical properties and reactivity.
Reactions Involving [2,2'-Binaphthalen]-6-ol:
The mechanism of action for [2,2'-Binaphthalen]-6-ol primarily revolves around its ability to act as a ligand in coordination chemistry and its potential biological activities:
The compound's properties make it suitable for various applications in synthetic chemistry and materials science.
The applications of [2,2'-Binaphthalen]-6-ol are diverse:
Catalytic asymmetric synthesis remains pivotal for accessing enantiomerically enriched [2,2'-Binaphthalen]-6-ol derivatives. The inherent axial chirality of binaphthyl scaffolds necessitates stereoselective coupling strategies. Chiral metal complexes, particularly those incorporating palladium or copper with atropisomeric ligands like BINAP (2,2′-Bis(diphenylphosphino)-1,1′-binaphthyl), enable enantioselective oxidative coupling of naphthol precursors. For example, iron(III)-catalyzed oxidative homocoupling of 7-methoxynaphthalen-2-ol derivatives yields racemic 7,7′-dimethoxy-[1,1′-binaphthalene]-2,2′-diol, which undergoes chiral resolution using borane-dimethyl sulfide complexes and (S)-proline to afford enantiopure intermediates en route to target molecules [2]. The torsion angle between naphthalene planes—typically 106.96°—dictates the chiral microenvironment essential for asymmetric induction [2]. Recent advances leverage organocatalysts, such as chiral phosphoric acids, to desymmetrize prochiral binaphthyl precursors via electrophilic substitutions at the C6 position.
Table 1: Catalytic Systems for Asymmetric Binaphthyl Synthesis
Catalyst Type | Substrate | Enantiomeric Excess (%) | Key Feature |
---|---|---|---|
FeCl₃·H₂O/(S)-Proline | 7-Methoxynaphthalen-2-ol | >99 | Oxidative coupling/resolution |
Pd-BINAP | 2-Naphthylamine derivatives | 90–95 | C–C coupling asymmetry |
Chiral Phosphoric Acid | Prochiral binaphthyls | 85–92 | Electrophilic aromatic substitution |
Enzymatic kinetic resolution (KR) complements chemical methods for enriching enantiopure [2,2'-Binaphthalen]-6-ol. Lipases (e.g., Candida antarctica Lipase B) selectively acylate one enantiomer of racemic binaphthols under mild conditions. However, traditional KR limits yields to 50%, necessitating dynamic kinetic resolution (DKR) to overcome this barrier. DKR integrates in situ racemization of the slow-reacting enantiomer with enzymatic resolution, theoretically enabling 100% yield and high enantioselectivity. Racemization employs ruthenium or copper catalysts, such as [Ru(p-cymene)Cl₂]₂ or Cu(II)-amine complexes, which facilitate stereoinversion via transient coordination at hydroxy groups. For binaphthyl systems with rotational barriers >30 kcal/mol (half-life ≥17.7 years), racemization requires catalysts that temporarily reduce conformational stability through π-complexation or radical intermediates [5]. Key parameters for successful DKR include:
Transition-metal catalysis enables direct C–C bond formation for constructing binaphthyl backbones. Two predominant methodologies exist:
Table 2: Transition-Metal-Catalyzed Binaphthyl Coupling Methods
Method | Catalyst/Reagent | Yield (%) | Stereoselectivity | Limitations |
---|---|---|---|---|
Electrochemical Oxidation | Pt, HFIP/nBu₄NPF₆ | ≤98 | Racemic | Requires conductive electrolyte |
RCM | Grubbs II, N-Boc protection | 76 | cis selectivity | Sensitive to N-protecting group |
Ullmann Coupling | Cu(I), phenanthroline | 60–85 | Variable | High temperatures required |
Solvent polarity and ligand architecture profoundly impact stereoselectivity and yield in binaphthyl syntheses:
Scalable routes to [2,2'-Binaphthalen]-6-ol derivatives prioritize atom economy, catalyst recyclability, and minimal purification:
CAS No.:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 67584-42-3